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Compound of Interest

Compound Name: 4-Allyl-1,6-heptadien-4-ol

Cat. No.: B156060

Introduction

4-Allyl-1,6-heptadien-4-ol, also known as triallylcarbinol, is a tertiary alcohol with the
molecular formula C10H160.[1] Its structure features a central carbon atom bonded to a
hydroxyl group and three allyl groups. This technical guide provides an overview of the
spectroscopic methods used to characterize this compound. While comprehensive, publicly
available datasets for 4-Allyl-1,6-heptadien-4-ol are limited, this document outlines the
expected spectroscopic characteristics and the general experimental protocols for their
acquisition. The information herein is intended for researchers, scientists, and professionals in
drug development and chemical synthesis.

Chemical and Physical Properties

Basic identifiers and properties of 4-Allyl-1,6-heptadien-4-ol are summarized below.

Property Value

CAS Number 10202-75-2[1]

Molecular Formula C10H160[1][2]

Molecular Weight 152.23 g/mol [1]
Appearance Clear, colorless liquid[2]
Refractive Index 1.4695-1.4725 @ 20°C[2]
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Spectroscopic Data

A thorough search of public spectroscopic databases, including the NIST WebBook and
PubChem, and the scientific literature did not yield publicly available, tabulated experimental
data for the *H NMR, 3C NMR, IR, and mass spectra of 4-Allyl-1,6-heptadien-4-ol. The NIST
WebBook indicates the existence of IR and mass spectra but does not provide the quantitative
data.[1] Therefore, the following sections describe the expected spectral features based on the
known structure of the molecule and general principles of spectroscopy.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is expected to show signals corresponding to the different proton
environments in the molecule. Due to the symmetry of the three allyl groups, the spectrum
should be relatively simple.

Predicted *H NMR Data

Chemical Shift (8) ppm

(Predicted) Protons Multiplicity
~5.8 3H (-CH=CH2) Multiplet

~5.1 6H (-CH=CHz) Multiplet

~23 6H (-CH2-CH=) Doublet
Variable 1H (-OH) Singlet (broad)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will show distinct signals for each unique carbon environment.

Predicted 3C NMR Data
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Chemical Shift (8) ppm (Predicted) Carbon
~134 -CH=CH:z
~ 118 -CH=CH:
~73 C-OH

~ 45 -CHa-

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm—?)

(Predicted) Functional Group Vibration
~ 3400 (broad) O-H Stretching
~ 3080 =C-H Stretching
~ 1640 c=C Stretching
~990 and 910 =C-H Bending (out-of-plane)

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely lead to the fragmentation of 4-Allyl-1,6-

heptadien-4-ol.

Expected Mass Spectrometry Data
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m/z (Predicted) Fragment

152 [M]* (Molecular lon)

135 [M-OH]*

111 [M-CsHs]* (Loss of an allyl group)

41 [CsHs]* (Allyl cation - likely base peak)

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic techniques discussed.
Specific parameters would be optimized at the time of data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A small amount of liquid 4-Allyl-1,6-heptadien-4-ol is dissolved in a
deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube to a final
volume of approximately 0.6-0.7 mL.

o Data Acquisition: The *H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or
500 MHz).

o H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

o 13C NMR: A proton-decoupled spectrum is acquired over a larger number of scans due to

the lower natural abundance of 13C.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy

o Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or
zinc selenide) is recorded to account for atmospheric and instrumental contributions.
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o Sample Analysis: A single drop of neat 4-Allyl-1,6-heptadien-4-ol is placed directly onto the
ATR crystal.

o Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm~1, by
co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting
spectrum is displayed in terms of transmittance or absorbance.

Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via
direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
The sample is vaporized in a high-vacuum source.

¢ lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of a newly synthesized organic
compound like 4-Allyl-1,6-heptadien-4-ol is depicted below.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an
organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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